1-(1-cyclopentylpiperidin-4-yl)-N-[(4-ethynylphenyl)methyl]-N-(oxolan-2-ylmethyl)methanamine
Overview
Description
1-(1-cyclopentylpiperidin-4-yl)-N-[(4-ethynylphenyl)methyl]-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a cyclopentyl group, an ethynylphenyl group, and an oxolan-2-ylmethyl group, making it a unique structure for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclopentylpiperidin-4-yl)-N-[(4-ethynylphenyl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and ketone precursors.
Substitution with Cyclopentyl Group:
Attachment of Ethynylphenyl Group: This is typically done using palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne.
Introduction of Oxolan-2-ylmethyl Group: This step can be achieved through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-cyclopentylpiperidin-4-yl)-N-[(4-ethynylphenyl)methyl]-N-(oxolan-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting double or triple bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(1-cyclopentylpiperidin-4-yl)-N-[(4-ethynylphenyl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclopentylpiperidin-4-yl)methanamine hydrochloride: This compound shares the piperidine and cyclopentyl groups but lacks the ethynylphenyl and oxolan-2-ylmethyl groups.
N-(4-Ethynylphenyl)methanamine: This compound contains the ethynylphenyl group but lacks the piperidine and oxolan-2-ylmethyl groups.
Uniqueness
1-(1-cyclopentylpiperidin-4-yl)-N-[(4-ethynylphenyl)methyl]-N-(oxolan-2-ylmethyl)methanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(1-cyclopentylpiperidin-4-yl)-N-[(4-ethynylphenyl)methyl]-N-(oxolan-2-ylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O/c1-2-21-9-11-22(12-10-21)18-26(20-25-8-5-17-28-25)19-23-13-15-27(16-14-23)24-6-3-4-7-24/h1,9-12,23-25H,3-8,13-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPOLFXJCYRULC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN(CC2CCN(CC2)C3CCCC3)CC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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